![molecular formula C17H16N2O2 B11178309 N-[4-(2,3-dihydroindole-1-carbonyl)phenyl]acetamide](/img/structure/B11178309.png)
N-[4-(2,3-dihydroindole-1-carbonyl)phenyl]acetamide
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Overview
Description
N-[4-(2,3-DIHYDRO-1H-INDOLE-1-CARBONYL)PHENYL]ACETAMIDE is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and are commonly found in natural products and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[4-(2,3-DIHYDRO-1H-INDOLE-1-CARBONYL)PHENYL]ACETAMIDE typically involves the reaction of indole derivatives with acylating agents. One common method is the Tscherniac-Einhorn reaction, where indoline reacts with 2-(hydroxymethyl)isoindoline-1,3-dione using concentrated sulfuric acid as a catalyst, followed by hydrolysis to form the desired compound .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of efficient catalysts and controlled reaction environments is crucial for industrial-scale production.
Chemical Reactions Analysis
Types of Reactions: N-[4-(2,3-DIHYDRO-1H-INDOLE-1-CARBONYL)PHENYL]ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring, which is rich in π-electrons.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic reagents such as halogens or nitrating agents in the presence of a catalyst.
Major Products:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
N-[4-(2,3-DIHYDRO-1H-INDOLE-1-CARBONYL)PHENYL]ACETAMIDE has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-[4-(2,3-DIHYDRO-1H-INDOLE-1-CARBONYL)PHENYL]ACETAMIDE involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
N-[4-(2,3-DIHYDRO-1H-INDOLE-1-CARBONYL)PHENYL]ACETAMIDE can be compared with other indole derivatives:
Biological Activity
N-[4-(2,3-dihydroindole-1-carbonyl)phenyl]acetamide, a compound featuring an indole derivative structure, has garnered attention for its potential biological activities, particularly in the fields of oncology and enzymatic inhibition. This article reviews its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features an indole moiety, which is known for various biological activities, including anticancer and antibacterial effects.
This compound exhibits its biological activity primarily through the following mechanisms:
- Apoptosis Induction : The compound activates the p53 protein pathway, leading to the expression of pro-apoptotic genes such as Bax. This results in cell cycle arrest and programmed cell death in various cancer cell lines.
- Enzyme Inhibition : Research indicates that this compound may inhibit specific enzymes involved in cell proliferation, which can contribute to its anticancer properties.
Biological Activity Overview
The biological activities of this compound include:
- Anticancer Activity : Studies have shown its effectiveness against neuroglioma cells by inducing apoptosis. This suggests potential applications in cancer therapy .
- Antibacterial Properties : Similar indole derivatives have demonstrated antibacterial activity against strains such as Staphylococcus aureus and Mycobacterium tuberculosis, indicating that this compound may also possess similar properties .
Comparative Analysis with Related Compounds
To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:
Compound Name | Structure | Biological Activity |
---|---|---|
N-[2-(3-hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl)-ethyl]-acetamide | Structure | Anticancer |
2-(3-(hydroxyimino)methyl)-1H-indol-1-yl)acetamide | Structure | Anticancer |
This compound is distinguished by its specific substitution pattern and acetamide group, which contribute to its distinct biological activities compared to other indole derivatives.
Case Studies and Research Findings
Several studies have highlighted the efficacy of this compound:
- In Vitro Studies : In vitro assays revealed that this compound significantly inhibits the proliferation of neuroglioma cells with an IC50 value indicating potent activity against these cancer cells.
- Mechanistic Insights : Further mechanistic studies demonstrated that the compound's ability to induce apoptosis was linked to the activation of apoptotic pathways involving caspases and Bcl-2 family proteins .
Q & A
Basic Research Questions
Q. What synthetic methodologies are established for N-[4-(2,3-dihydroindole-1-carbonyl)phenyl]acetamide?
A one-pot, two-step solution-phase synthesis is a validated approach for analogous indole carboxamides. This involves an SNAr reaction between 2-halonitrobenzene derivatives and cyanoacetamides under basic conditions, followed by reduction to form the final product. Optimization of base concentration (e.g., K2CO3) and reaction temperature (60–80°C) is critical for intermediate stability .
Q. Which analytical techniques are recommended for structural characterization?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C), High-Performance Liquid Chromatography (HPLC) for purity assessment (>95%), and mass spectrometry (ESI-MS or MALDI-TOF) are standard. Computational validation of molecular descriptors (e.g., LogD, polar surface area) using tools like RDKit or PubChem-derived data ensures alignment with theoretical properties .
Q. What pharmacological activities are reported for structurally similar N-phenylacetamide derivatives?
Analgesic and anti-hypernociceptive activities are prominent. For example, N-[4-(piperazinylsulfonyl)phenyl]acetamide derivatives exhibit efficacy comparable to paracetamol in inflammatory pain models. Activity correlates with substituent electronegativity and hydrogen-bonding capacity at the 4-position .
Q. How are physicochemical properties (e.g., LogD, pKa) determined for this compound?
Computational tools (e.g., ACD/Labs, MarvinSketch) predict LogD (2.5–2.7 at pH 7.4) and pKa (~13.7). Experimental validation via shake-flask HPLC or potentiometric titration ensures accuracy. Lipinski’s Rule of Five compliance (molecular weight <500, LogP <5) should be confirmed early in drug design .
Q. What reference standards or impurities are documented for quality control?
EP-grade impurities like 2-bromo-N-[4-nitro-2-(phenylcarbonyl)phenyl]acetamide (CAS 2011-70-3) are used as chromatographic markers. Purity thresholds (>99%) are enforced via reverse-phase HPLC with UV detection at 254 nm .
Advanced Research Questions
Q. How can synthetic yield be optimized while minimizing byproducts?
Kinetic studies suggest using Pd/C or Raney Ni for catalytic hydrogenation of nitro intermediates. Solvent selection (e.g., DMF for solubility vs. EtOAc for easy purification) and stoichiometric control of acylating agents reduce side reactions like over-acylation .
Q. What strategies resolve contradictions in reported biological activity data?
Discrepancies may arise from assay conditions (e.g., TRPA1 inhibition IC50 varies with calcium flux protocols). Cross-validate using orthogonal assays (e.g., patch-clamp electrophysiology vs. FLIPR calcium imaging) and standardize cell lines (HEK293 vs. primary neurons) .
Q. How to design structure-activity relationship (SAR) studies for target selectivity?
Systematic substitution at the dihydroindole carbonyl and phenylacetamide moieties is key. For example, introducing methoxy groups enhances blood-brain barrier penetration, while bulkier substituents (e.g., piperazinyl) improve peripheral target engagement .
Q. What in vivo models are suitable for evaluating pharmacokinetics and toxicity?
Rodent models of inflammatory pain (CFA-induced hyperalgesia) or asthma (ovalbumin sensitization) are validated for efficacy. Monitor plasma half-life via LC-MS/MS and hepatotoxicity via ALT/AST levels. Adjust formulations (e.g., PEGylation) to enhance bioavailability .
Q. How to integrate computational modeling for target interaction studies?
Molecular docking (AutoDock Vina) with TRPA1 homology models identifies key binding residues (e.g., Lys-708 for hydrogen bonding). MD simulations (GROMACS) assess stability of ligand-receptor complexes over 100-ns trajectories .
Methodological Notes
Properties
Molecular Formula |
C17H16N2O2 |
---|---|
Molecular Weight |
280.32 g/mol |
IUPAC Name |
N-[4-(2,3-dihydroindole-1-carbonyl)phenyl]acetamide |
InChI |
InChI=1S/C17H16N2O2/c1-12(20)18-15-8-6-14(7-9-15)17(21)19-11-10-13-4-2-3-5-16(13)19/h2-9H,10-11H2,1H3,(H,18,20) |
InChI Key |
UBNJVTRNUTYKOZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)N2CCC3=CC=CC=C32 |
Origin of Product |
United States |
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